

SR-48692: A Technical Guide to its Neurotensin Receptor 1 Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meclinertant

Cat. No.: B1676129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity profile of SR-48692, a potent and selective non-peptide antagonist of the neurotensin receptor 1 (NTS1). The following sections provide a comprehensive overview of its binding affinity, functional antagonism, the experimental protocols used for its characterization, and its place within the broader context of G protein-coupled receptor (GPCR) signaling and drug development workflows.

Data Presentation: Quantitative Analysis of Receptor Affinity and Selectivity

SR-48692 demonstrates a high affinity for the neurotensin receptor 1 (NTS1) and significantly lower affinity for the neurotensin receptor 2 (NTS2), establishing it as a selective NTS1 antagonist. The binding affinity of SR-48692 has been characterized across various species and cell lines using radioligand binding assays.

Binding Affinity of SR-48692 for Neurotensin Receptor 1 (NTS1)

Species/Cel l Line	Assay Type	RadioLigand	Parameter	Value (nM)	Reference
Guinea Pig (Brain)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	0.99 ± 0.14	[1]
Rat (Mesencephalic Cells)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	4.0 ± 0.4	[1]
Rat (Cloned NTS1 in COS-7)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	7.6 ± 0.6	[1]
Human (Newborn Brain)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	17.8 ± 0.9	[1]
Human (Adult Brain)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	8.7 ± 0.7	[1]
Human (HT- 29 Cells)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	30.3 ± 1.5	[1]
Human (HT- 29 Cells)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	15.3	[2]
Mouse (N1E115 Cells)	Competition Binding	^{125}I - Neurotensin	IC ₅₀	20.4	[2]
Human (NCI- H209 Cells)	Competition Binding	^{3}H -SR48692	IC ₅₀	20	[3]
Guinea Pig (Ileum & Colon)	Competition Binding	^{125}I - Neurotensin	K _i	~3	[4]

Selectivity Profile: NTS1 vs. NTS2

SR-48692's selectivity for NTS1 is evident when comparing its binding affinity for the two neurotensin receptor subtypes. It displaces radiolabeled neurotensin from the low-affinity, levocabastine-sensitive NTS2 sites at significantly higher concentrations than those required for NTS1.[1]

Receptor Subtype	Species (Tissue)	Parameter	Value (nM)	Selectivity (NTS2/NTS1)	Reference
NTS1	Guinea Pig (Brain)	IC ₅₀	0.99	~35-83x	[1]
NTS2	Mouse (Brain)	IC ₅₀	34.8 ± 8.3	[1]	
NTS2	Rat (Brain)	IC ₅₀	82.0 ± 7.4	[1]	

Functional Antagonism

In addition to its binding affinity, the functional antagonism of SR-48692 at the NTS1 receptor has been quantified. In the human colon carcinoma cell line HT-29, SR-48692 competitively antagonizes neurotensin-induced intracellular Ca²⁺ mobilization with a pA₂ value of 8.13 ± 0.03.[1]

Off-Target Selectivity Profile: A Representative Overview

A comprehensive assessment of a drug candidate's selectivity is critical for predicting its potential for off-target effects. While a specific, publicly available, broad off-target screening panel for SR-48692 is not readily available, the table below represents a typical commercially available GPCR safety panel used in drug discovery to evaluate the selectivity of a compound. This is for illustrative purposes to highlight the scope of such an investigation.

Disclaimer: The following table is a representative example of a GPCR safety panel and does not represent actual experimental data for SR-48692.

Receptor Family	Representative Receptors in Panel
Adrenergic	α_1 , α_{2a} , β_1 , β_2
Dopamine	D ₁ , D ₂ , D ₃
Serotonin	5-HT _{1a} , 5-HT _{2a} , 5-HT _{2e}
Muscarinic	M ₁ , M ₂ , M ₃
Histamine	H ₁ , H ₂
Opioid	μ , δ , κ
Cannabinoid	CB ₁ , CB ₂
Angiotensin	AT ₁
Endothelin	ET _a
Chemokine	CCR5, CXCR4

Experimental Protocols

The characterization of SR-48692's selectivity relies on a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (IC₅₀ and K_i) of SR-48692 for NTS1 and NTS2 receptors.

Materials:

- Cell membranes prepared from cells expressing the target receptor (e.g., HT-29 for NTS1, or recombinant cells for NTS1 or NTS2).
- Radioligand (e.g., ¹²⁵I-Neurotensin).
- SR-48692 at various concentrations.
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).
- Scintillation counter.

Protocol:

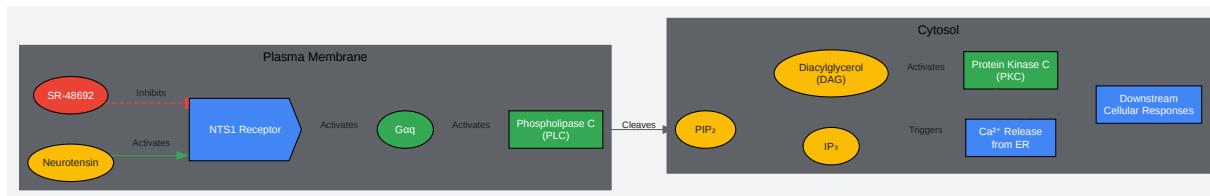
- Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[5]
- Assay Setup: In a 96-well plate, add assay buffer, SR-48692 at various concentrations (serially diluted), and the radioligand at a fixed concentration (typically at or below its K_d).[5]
- Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
- Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[5]
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of SR-48692 that inhibits 50% of the specific binding of the radioligand (IC_{50} value) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[5]

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of SR-48692 by measuring its ability to block agonist-induced calcium release.

Materials:

- Cells expressing the NTS1 receptor (e.g., HT-29).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Neurotensin (agonist).
- SR-48692 at various concentrations.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).

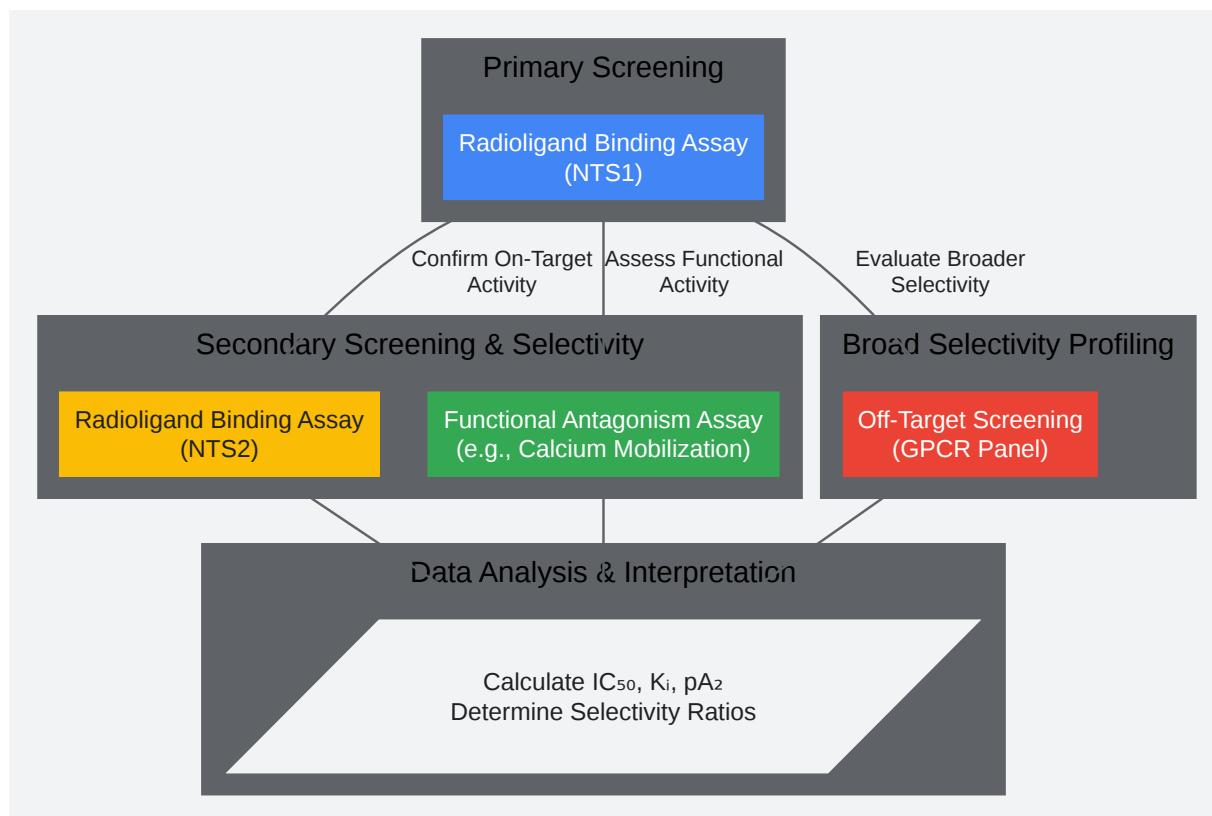

Protocol:

- Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
- Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.^[7]
- Compound Addition: Wash the cells with assay buffer. Add various concentrations of SR-48692 to the wells and incubate for a predetermined period to allow for receptor binding.
- Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Simultaneously add a fixed concentration of neurotensin (agonist) to all wells and measure the change in fluorescence intensity over time.^{[7][8]}
- Data Analysis: The antagonist effect of SR-48692 is determined by its ability to reduce the agonist-induced fluorescence signal. Plot the response against the concentration of SR-48692 to determine the IC₅₀. The Schild analysis can be used to determine the pA₂ value, a measure of competitive antagonism.

Mandatory Visualizations

NTS1 Receptor Signaling Pathway

The neurotensin receptor 1 (NTS1) is a G protein-coupled receptor that primarily couples to the G_q subunit, initiating a cascade of intracellular signaling events.



[Click to download full resolution via product page](#)

Caption: NTS1 receptor signaling cascade initiated by neurotensin and inhibited by SR-48692.

Experimental Workflow for Determining NTS1 Selectivity

The determination of a compound's selectivity for the NTS1 receptor involves a multi-step process encompassing both binding and functional assays.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for characterizing the selectivity of an NTS1 receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neuropeptide Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 3. SR48692 is a neuropeptide Y receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the nonpeptide neuropeptide Y receptor antagonist, SR 48692, and two enantiomeric analogs, SR 48527 and SR 49711, on neuropeptide Y binding and contractile responses in guinea pig ileum and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-48692: A Technical Guide to its Neuropeptide Y Receptor 1 Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676129#sr-48692-neuropeptide-y-receptor-1-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com